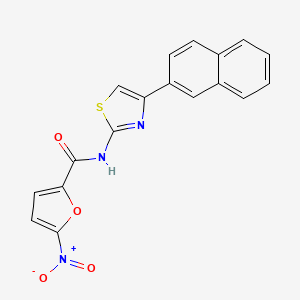

N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

N-(4-(Naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a naphthalen-2-yl group at the 4-position and a 5-nitrofuran-2-carboxamide moiety at the 2-position. Its synthesis involves coupling reactions between thiazol-2-amine derivatives and activated carboxylic acids, as exemplified in studies of analogous compounds (e.g., HATU-mediated amide bond formation in and ). Structural confirmation of such compounds typically relies on spectroscopic methods (1H/13C NMR, FT-IR) and elemental analysis.

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSXPQXNGSGULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide can be deconstructed into two primary components:

- 4-(Naphthalen-2-yl)thiazol-2-amine : This intermediate requires the formation of a thiazole ring substituted at position 4 with a naphthalen-2-yl group and at position 2 with an amine.

- 5-Nitrofuran-2-carboxylic acid : The carboxamide group is introduced via coupling between the thiazole amine and this carboxylic acid derivative.

The critical bond disconnections involve:

- C–S bond formation at the thiazole ring via Hantzsch thiazole synthesis.

- Amide bond formation between the thiazole amine and 5-nitrofuran-2-carboxylic acid.

Synthesis of 4-(Naphthalen-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole core. This one-pot reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.

Preparation of α-Bromo-2-acetylnaphthalene

Naphthalen-2-yl methyl ketone (2-acetylnaphthalene) is brominated using bromine ($$Br_2$$) in acetic acid at 0–5°C to yield α-bromo-2-acetylnaphthalene. The reaction is exothermic and requires careful temperature control to avoid di-bromination.

$$

\text{2-Acetylnaphthalene} + Br2 \xrightarrow{\text{CH}3\text{COOH}} \alpha\text{-Bromo-2-acetylnaphthalene} + HBr

$$

Key Data :

- Yield: 85–90% (reported for analogous α-bromo ketones).

- Characterization: $$^1\text{H}$$ NMR (CDCl$$3$$): δ 8.1–7.5 (m, 7H, naphthalene), 4.2 (s, 2H, CH$$2$$Br).

Cyclization with Thiourea

α-Bromo-2-acetylnaphthalene reacts with thiourea in a 10% aqueous potassium carbonate solution at room temperature for 24 hours. Acidification with acetic acid (pH 6) precipitates the thiazole product.

$$

\alpha\text{-Bromo-2-acetylnaphthalene} + \text{Thiourea} \xrightarrow{\text{K}2\text{CO}3} \text{4-(Naphthalen-2-yl)thiazol-2-amine}

$$

Optimized Conditions :

- Solvent: Water (avoids side products from organic solvents).

- Temperature: 25°C (prevents decomposition of thiourea).

- Yield: 78%.

Characterization :

Synthesis of 5-Nitrofuran-2-Carboxylic Acid

Oxidation of 5-Nitrofuran-2-Carbaldehyde

5-Nitrofuran-2-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate ($$KMnO_4$$) in an acidic medium.

$$

\text{5-Nitrofuran-2-carbaldehyde} \xrightarrow{KMnO4, H2SO_4} \text{5-Nitrofuran-2-carboxylic acid}

$$

Reaction Conditions :

Characterization :

Amide Coupling: Final Step

Activation of 5-Nitrofuran-2-Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM).

Reaction with 4-(Naphthalen-2-yl)Thiazol-2-Amine

The activated acid reacts with 4-(naphthalen-2-yl)thiazol-2-amine in DCM at room temperature for 12 hours.

$$

\text{5-Nitrofuran-2-carboxylic acid} + \text{4-(Naphthalen-2-yl)thiazol-2-amine} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}

$$

Optimized Conditions :

Characterization :

Alternative Synthetic Routes and Comparative Analysis

Schotten-Baumann Amide Synthesis

An alternative method involves reacting 5-nitrofuran-2-carbonyl chloride with 4-(naphthalen-2-yl)thiazol-2-amine in a biphasic system (water/dichloromethane) with sodium bicarbonate.

Advantages :

Disadvantages :

- Requires handling of corrosive acyl chlorides.

- Purification challenges due to emulsification.

Reaction Optimization and Troubleshooting

Key Challenges

Spectroscopic and Analytical Data

Chemical Reactions Analysis

Types of Reactions: N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).

Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of Lewis acids.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against resistant strains of bacteria and fungi. Research has shown that derivatives of thiazole, including those fused with naphthoquinone, demonstrate significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Case Studies:

- Study on Thiazole Derivatives : A study reported the synthesis of various thiazole derivatives that displayed structure-dependent antibacterial and antifungal activity. Notably, compounds with a naphthoquinone-fused thiazole structure showed excellent efficacy against resistant bacterial strains .

- Broad-Spectrum Antifungal Activity : Another research highlighted specific compounds exhibiting broad-spectrum antifungal activity against drug-resistant Candida strains, outperforming traditional antifungal agents like fluconazole .

Anticancer Properties

N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide has also been investigated for its anticancer properties. Various studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms.

Case Studies:

- Caco-2 Cell Line Study : In vitro studies on the Caco-2 colorectal adenocarcinoma cell line demonstrated that certain thiazole derivatives significantly reduced cell viability compared to untreated controls. The study found that modifications in the thiazole structure could enhance cytotoxicity against cancer cells .

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by changes in cellular viability upon treatment with varying concentrations of the compound .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the thiazole ring can significantly influence biological activity.

Data Table: Structure-Activity Relationships

| Compound | Modification | Activity Against | Reference |

|---|---|---|---|

| 3h | Naphthoquinone fusion | MRSA, VRE | |

| 3j | Methyl group addition | Caco-2 cells | |

| 7 | Quinoxaline fusion | Broad-spectrum anticancer |

Potential Research Areas:

- Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics or chemotherapeutics.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with cellular targets:

Molecular Targets: It binds to DNA and enzymes involved in cell replication.

Pathways Involved: Inhibition of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of thiazol-2-yl carboxamides with nitro-substituted heterocycles. Key structural analogs and their distinguishing features are summarized below:

Notes:

- Nitroheterocycle Differences : Replacing nitrofuran with nitrothiophene (as in ) alters electronic properties. Thiophene’s larger sulfur atom may enhance π-stacking interactions, while furan’s oxygen increases polarity.

- Fluorinated aryl groups (e.g., 3,5-difluorophenyl) enhance metabolic stability and bioavailability.

- Purity Challenges : Bulky substituents (e.g., CF₃ in ) complicate synthesis, leading to lower yields and purity.

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound characterized by its unique structural features, which include a thiazole ring, a nitrofuran moiety, and a naphthalene substituent. This combination of functional groups has been explored for various biological activities, particularly in the realms of antibacterial and antifungal properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 316.34 g/mol. The structure consists of:

- Thiazole ring : Known for its pharmacological significance.

- Nitrofuran moiety : Associated with antimicrobial activity.

- Naphthalene substituent : Contributes to the compound's lipophilicity and potentially enhances its biological interactions.

Biological Activity Overview

Research indicates that derivatives of nitrofuran and thiazole exhibit significant biological activities, including:

-

Antibacterial Activity :

- Compounds with similar structures have shown promising results against various Gram-positive and Gram-negative bacteria.

- For example, thiazole derivatives have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Antifungal Activity :

- Antiproliferative Effects :

Antimicrobial Efficacy

A study investigating a series of thiazole derivatives reported that compounds structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µg/mL against various bacterial strains .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | MRSA | 31.25 |

| 2 | E. coli | 62.5 |

| 3 | Candida auris | 15.625 |

Anticancer Activity

Research has shown that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Compounds derived from thiazole scaffolds demonstrated selective antiproliferative activity with IC50 values in the nanomolar range .

The mechanism underlying the biological activity of this compound primarily involves:

- Nitro Group Reduction : The nitro group in nitrofuran derivatives is reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and proteins .

- Inhibition of Key Enzymes : Compounds have been shown to inhibit essential enzymes such as pantothenate synthetase in Mycobacterium tuberculosis, leading to impaired bacterial growth .

Q & A

Q. What are the optimal synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide, and how are critical parameters like solvent choice and temperature optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole core. For example:

Thiazole Formation : React 2-aminothiazole derivatives with naphthalen-2-yl substituents under Suzuki-Miyaura coupling conditions to introduce the naphthalene moiety .

Carboxamide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to conjugate 5-nitrofuran-2-carboxylic acid to the thiazole amine group. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed under reflux (60–80°C) .

- Critical Parameters :

- Solvent : Polar aprotic solvents (DMF) enhance reaction efficiency for coupling steps.

- Temperature : Elevated temperatures (70–80°C) improve yields in cyclization reactions but require careful monitoring to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole and nitrofuran moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene) and carboxamide carbonyls (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

- Infrared Spectroscopy (IR) : Detects nitrofuran NO stretches (~1520 cm) and carboxamide C=O (~1680 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous nitrofuran-thiazole hybrids?

- Methodological Answer : Discrepancies often arise from assay variability or substituent effects. Strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., nitro vs. trifluoromethyl groups on the furan) and test against standardized assays (e.g., antimicrobial MIC or enzyme inhibition IC) .

- Assay Harmonization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate structural contributions .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial nitroreductases or fungal cytochrome P450 .

Q. What in vitro methodologies are recommended to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against nitroreductase enzymes using spectrophotometric NADPH depletion assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for targets like kinase receptors .

- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .

Q. How can derivatives of this compound be designed to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility. Post-administration enzymatic cleavage restores activity .

- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide nitrogen, balancing hydrophilicity and membrane permeability .

- Salt Formation : Synthesize hydrochloride or sodium salts of the free base, as demonstrated in nitazoxanide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.